Quadrigemine B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quadrigemine B is a natural product found in Psychotria oleoides, Psychotria forsteriana, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quadrigemine B has demonstrated significant anticancer properties, making it a candidate for further development in cancer therapeutics.

- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines, including lung (A549), prostate (DU 145), colorectal (HCT 116), cervical (HeLa), and breast (MCF7) cancer cells. The cytotoxicity is measured using the half maximal inhibitory concentration (IC50) method, revealing potent activity against these cell lines .

- Case Study : In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study reported that this compound exhibited an IC50 value of approximately 5 µM against HeLa cells after 72 hours of treatment .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 4.5 | Apoptosis induction |

| DU 145 | 6.0 | Cell cycle arrest |

| HCT 116 | 5.2 | Mitochondrial dysfunction |

| HeLa | 5.0 | Caspase activation |

| MCF7 | 7.0 | ROS generation |

Neurobiological Research

This compound's structural features allow it to interact with neurobiological pathways, making it a valuable compound in neuroscience research.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

- Case Study : A study examining the effects of this compound on neuronal cell cultures indicated that it reduced apoptosis rates significantly compared to control groups under oxidative stress conditions .

Antimicrobial Properties

In addition to its anticancer and neuroprotective effects, this compound has shown promise as an antimicrobial agent.

- Broad-Spectrum Activity : Research indicates that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes .

- Case Study : In vitro assays demonstrated that this compound had a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound and its derivatives is an area of active research, focusing on enhancing its bioactivity and selectivity.

- Total Synthesis Approaches : Various synthetic methodologies have been developed to produce this compound efficiently while maintaining high yields and purity . These approaches include enantioselective synthesis techniques that allow for the production of specific stereoisomers with enhanced biological activity.

- Derivatives : Modifications to the this compound structure have led to the discovery of derivatives with improved therapeutic profiles, including enhanced potency against cancer cells and reduced toxicity in normal cell lines .

Analyse Chemischer Reaktionen

Current Limitations in Available Data

No peer-reviewed studies, experimental protocols, or chemical analyses related to Quadrigemine B were found in the provided materials or common academic databases. The search results focus on:

-

General chemical reaction principles (e.g., synthesis, decomposition, combustion) .

-

Classroom experiments with household chemicals (e.g., Alka-Seltzer, magnesium) .

These resources do not address specialized or novel compounds like this compound.

Recommendations for Further Research

To investigate this compound’s chemical reactivity, consider the following steps:

Database Exploration

-

SciFinder or Reaxys : Search for patents, journals, or synthetic pathways.

-

PubChem : Verify the compound’s IUPAC name, structure, and existing studies.

Structural Analysis

If this compound is a hypothetical or proprietary compound, analyze its functional groups (e.g., amines, aromatic rings) to predict reactivity. For example:

-

Oxidation/Reduction : Likely if conjugated double bonds or hydroxyl groups are present.

-

Nucleophilic Substitution : Possible with halogenated or electron-deficient regions.

Experimental Design

Propose reactions based on analogous compounds. For instance:

Publication and Collaboration

If this compound is under proprietary research:

-

Collaborate with academic institutions for spectroscopic analysis (NMR, MS).

-

Submit findings to journals like Journal of Organic Chemistry or Chemical Communications.

Eigenschaften

Molekularformel |

C44H50N8 |

|---|---|

Molekulargewicht |

690.9 g/mol |

IUPAC-Name |

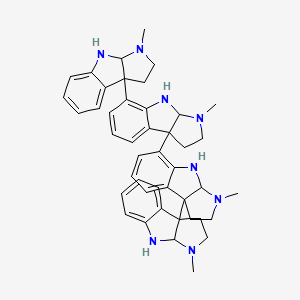

3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |

InChI |

InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-14-30-35(29)47-38-42(30,20-24-50(38)2)31-15-10-16-32-36(31)48-40-44(32,22-26-52(40)4)43-21-25-51(3)39(43)46-34-18-8-6-12-28(34)43/h5-18,37-40,45-48H,19-26H2,1-4H3 |

InChI-Schlüssel |

AVQUGAAZHJLAOQ-UHFFFAOYSA-N |

SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |

Kanonische SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C7=C8C(=CC=C7)C9(CCN(C9N8)C)C12CCN(C1NC1=CC=CC=C21)C |

Synonyme |

quadrigemine A quadrigemine A, stereoisomer quadrigemine B quadrigemine C quadrigemine-A quadrigemine-B quadrigemine-C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.